molecular formula C8H7FN4 B1528700 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine CAS No. 1339000-66-6

1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine

Cat. No.: B1528700
CAS No.: 1339000-66-6
M. Wt: 178.17 g/mol
InChI Key: YGAKLEIDRROCAL-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both a fluoropyridine and a pyrazole moiety

Preparation Methods

The synthesis of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoropyridine and hydrazine derivatives.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

    Cyclization: The intermediate formed undergoes cyclization to yield the desired pyrazole derivative.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

1-(3-Fluoropyridin-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluoropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(3-Fluoropyridin-2-yl)-1H-pyrazol-3-amine can be compared with other fluorinated pyridine and pyrazole derivatives:

Properties

IUPAC Name

1-(3-fluoropyridin-2-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-6-2-1-4-11-8(6)13-5-3-7(10)12-13/h1-5H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAKLEIDRROCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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